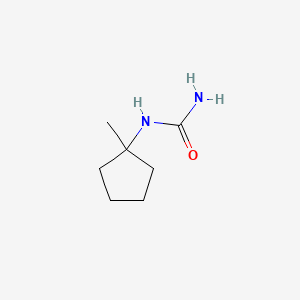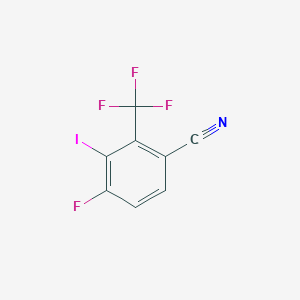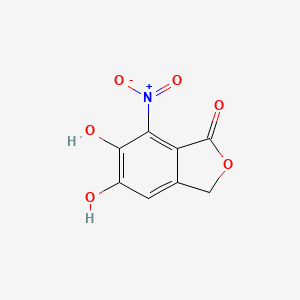
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate
Overview
Description
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a tert-butyl group, a chlorine atom, and a hydrazine moiety attached to the nicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate typically involves the reaction of 5-chloro-6-nitro-nicotinic acid with tert-butyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
- Tert-butyl 5-chloro-6-nitronicotinate
- Tert-butyl 5-chloro-6-aminonicotinate
- Tert-butyl 5-chloro-6-methylnicotinate
Comparison: tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The hydrazine group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-hydrazinylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)6-4-7(11)8(14-12)13-5-6/h4-5H,12H2,1-3H3,(H,13,14) |
InChI Key |
WUXSSJYRZIDMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)NN)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,6-Dichloro-3-pyridyl)oxy]propionic acid](/img/structure/B8637318.png)
![Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8637324.png)







